molecular formula C19H22Cl2N2S B4623431 N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea

N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea

Cat. No.: B4623431
M. Wt: 381.4 g/mol
InChI Key: BEVLOSIZMHUTQF-UHFFFAOYSA-N
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Description

N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C19H22Cl2N2S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0880753 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergy and Anti-HIV Agents

Thiourea derivatives have been synthesized and evaluated for their antiallergy activities, showing significant potency compared to traditional treatments. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the thiourea family, demonstrated potent antiallergy activity in rat models, significantly outperforming disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Additionally, compounds structurally similar to N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV activity, highlighting their potential in antiviral therapies (Uckun, Erbeck, Tibbies, Qazi, & Venkatachalam, 2007).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have been identified as efficient enzyme inhibitors, offering potential applications in treating diseases associated with enzyme dysregulation. A study revealed that unsymmetrical thiourea derivatives exhibited considerable inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting their use in managing conditions like Alzheimer's disease (Rahman et al., 2021). Furthermore, these compounds demonstrated capabilities as mercury sensors, indicating their applicability in environmental monitoring and safety (Rahman et al., 2021).

Material Science and Chemistry

In the realm of material science, thiourea derivatives have been explored for their role in the synthesis and characterization of novel compounds and materials. For example, the synthesis of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives has been documented, providing insights into their structural properties and potential applications in various chemical processes (Yusof, Jusoh, Khairul, & Yamin, 2010).

Properties

IUPAC Name

1-[1-(4-butan-2-ylphenyl)ethyl]-3-(2,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2S/c1-4-12(2)14-5-7-15(8-6-14)13(3)22-19(24)23-18-10-9-16(20)11-17(18)21/h5-13H,4H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVLOSIZMHUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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